Pentane-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
pentane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKDEZOYSRUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59427-30-4 | |
| Record name | pentane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of Pentane 2 Sulfonyl Chloride
Chlorosulfonation Methodologies
Chlorosulfonation methodologies are foundational in the synthesis of sulfonyl chlorides. These reactions directly install the -SO₂Cl group onto a carbon backbone or transform a related sulfur functional group into the desired sulfonyl chloride.
Reed Reaction and Photochemical Chlorosulfonylation of Alkanes
The Reed reaction is a photochemical process that oxidizes hydrocarbons, such as pentane (B18724), directly to alkylsulfonyl chlorides. wikipedia.orglscollege.ac.in The reaction is conducted by treating the alkane with a mixture of chlorine (Cl₂) and sulfur dioxide (SO₂) under ultraviolet (UV) light. wikipedia.orglscollege.ac.in
The process operates via a free-radical chain mechanism: wikipedia.org
Initiation: UV radiation initiates the homolytic cleavage of a chlorine molecule into two highly reactive chlorine radicals (Cl•). wikipedia.orgdoubtnut.com
Propagation: A chlorine radical abstracts a hydrogen atom from the pentane chain, forming an alkyl radical (a pentyl radical) and hydrogen chloride (HCl). This pentyl radical then reacts with sulfur dioxide to form a pentanesulfonyl radical. This new radical, in turn, reacts with another chlorine molecule to yield the final pentanesulfonyl chloride product and a new chlorine radical, which continues the chain reaction. wikipedia.org
Termination: The reaction concludes when two radicals combine.
When applied to pentane, the Reed reaction is not regioselective and will produce a mixture of isomeric pentanesulfonyl chlorides, including pentane-1-sulfonyl chloride, pentane-2-sulfonyl chloride, and pentane-3-sulfonyl chloride, due to the comparable reactivity of the various C-H bonds in the alkane.
Chlorination of Pentane-2-thiol
A prominent route to sulfonyl chlorides is the oxidative chlorination of the corresponding thiols. sci-hub.se For the synthesis of this compound, this would involve the oxidation of pentane-2-thiol. A variety of modern reagents have been developed to facilitate this transformation under mild conditions, often providing high yields. organic-chemistry.orgorganic-chemistry.org These methods are generally preferred over older techniques that may use hazardous reagents like chlorine gas. researchgate.net
The reaction involves the oxidation of the thiol group and the addition of a chlorine atom. The mechanism can proceed through the formation of disulfide intermediates which are then further oxidized and chlorinated. organic-chemistry.org Several effective reagent systems are available for this conversion. organic-chemistry.orgorganic-chemistry.org For instance, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or with zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient system for converting various thiols into sulfonyl chlorides rapidly and in high yields. organic-chemistry.orgorganic-chemistry.org Other methods utilize reagents such as N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) to achieve the oxidative chlorination. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides
| Reagent System | Key Advantages | Reference(s) |
|---|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, very short reaction times, excellent yields. | organic-chemistry.orgorganic-chemistry.orgcapes.gov.br |
| H₂O₂ / ZrCl₄ | Mild conditions, excellent yields, avoids harsh reagents. | organic-chemistry.orgorganic-chemistry.org |
| NaClO₂ / HCl | Environmentally benign, safe, convenient purification. | sci-hub.seorganic-chemistry.orgorganic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Mild, good yields, can be used for one-pot sulfonamide synthesis. | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Mild and efficient reagent. | researchgate.net |
Oxidative Chlorination of Pentane-2-sulfides
Alkylsulfonyl chlorides can also be synthesized through the oxidative cleavage of sulfides. acsgcipr.org This process involves the reaction of a sulfide (B99878) with an oxidizing and chlorinating agent, leading to the breaking of a carbon-sulfur bond. cdnsciencepub.com For the synthesis to be regioselective and avoid a mixture of products, it is advantageous to use a substrate where one of the alkyl groups attached to the sulfur is a good leaving group, such as a benzyl (B1604629) group. acsgcipr.orgcdnsciencepub.com For example, the oxidative chlorination of benzyl pentyl sulfide with chlorine in aqueous acetic acid would be expected to yield pentanesulfonyl chloride. cdnsciencepub.com
Conversion from Pentane-2-sulfonic Acid and its Salts
A direct and traditional route to sulfonyl chlorides involves the functional group conversion of a pre-existing sulfonic acid or one of its salts. This method is one of the two predominant strategies for sulfonyl chloride synthesis. sci-hub.se
Reaction with Inorganic Acid Chlorides (e.g., Thionyl Chloride, Phosphorus Pentachloride)
Alkanesulfonic acids and their salts can be effectively converted to the corresponding sulfonyl chlorides by treatment with strong chlorinating agents. sci-hub.seresearchgate.net Commonly used reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). researchgate.netlookchem.com
The reaction of pentane-2-sulfonic acid with thionyl chloride, for instance, would produce this compound, with the volatile byproducts sulfur dioxide and hydrogen chloride gas driving the reaction to completion. researchgate.netgoogle.com Similarly, reacting sodium pentane-2-sulfonate with a reagent like phosphorus pentachloride is another established method. researchgate.net These reactions are versatile and widely applicable to a range of sulfonic acids, including aromatic, aliphatic, and cyclic variants. lookchem.com
Strategies Utilizing Sulfur Dioxide Surrogates
The use of gaseous sulfur dioxide can be challenging due to its toxicity and difficult handling. Modern synthetic chemistry has addressed this by developing solid, stable sulfur dioxide surrogates that release SO₂ in situ. rsc.orgrsc.org These reagents provide a safer and more convenient alternative for sulfonylation reactions. researchgate.net
The most prominent SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a bench-stable crystalline solid. rsc.orgnih.gov DABSO has been successfully employed in a variety of transformations to produce sulfonyl-containing compounds, including sulfonyl chlorides. nih.govnih.gov While many applications focus on the synthesis of aryl sulfonyl chlorides via Sandmeyer-type reactions, the methodology has been extended to the preparation of alkyl sulfonyl chlorides. nih.govacs.org For example, Grignard reagents can react with DABSO to form sulfinates, which can then be converted to the target sulfonyl chlorides. organic-chemistry.org This approach offers a modular and more user-friendly pathway to sulfonyl chlorides, avoiding the direct use of gaseous SO₂. nih.gov
Reactivity and Mechanistic Investigations of Pentane 2 Sulfonyl Chloride
Radical Transformations Involving Pentane-2-sulfonyl Radicals
The sulfur-chlorine bond in pentane-2-sulfonyl chloride can be homolytically cleaved to generate the corresponding pentane-2-sulfonyl radical. This reactive intermediate can then participate in a range of transformations, most notably addition reactions to unsaturated organic substrates.
Generation of Pentane-2-sulfonyl Radicals
Pentane-2-sulfonyl radicals can be generated from this compound through various methods, with visible-light-mediated photoredox catalysis being a particularly mild and efficient approach. nih.govresearchgate.net In this process, a photocatalyst, upon absorption of visible light, becomes excited and can engage in a single-electron transfer (SET) with the sulfonyl chloride. researchgate.net This transfer results in the formation of a radical anion intermediate, which then fragments to release a chloride anion and the desired sulfonyl radical. nih.gov
Alternative methods for generating sulfonyl radicals from sulfonyl chlorides include the use of transition metal catalysts or radical initiators. These methods, however, often require harsher reaction conditions compared to photoredox catalysis.
Radical Additions to Unsaturated Organic Substrates
Once generated, the pentane-2-sulfonyl radical can add to carbon-carbon double and triple bonds. researchgate.netrsc.org These radical addition reactions are a valuable method for the formation of new carbon-sulfur bonds, leading to the synthesis of a variety of sulfone-containing molecules. The regioselectivity of the addition is influenced by the stability of the resulting carbon-centered radical intermediate. In the case of addition to an alkene, the sulfonyl radical will typically add to the less substituted carbon atom, leading to the formation of the more stable secondary or tertiary carbon radical.
For example, the addition of a secondary alkanesulfonyl radical to an alkene proceeds via the formation of a carbon-centered radical, which can then be trapped by a hydrogen atom donor to yield the corresponding hydrosulfonylated product. nih.gov This process is a powerful tool for the synthesis of dialkyl sulfones.
Visible-Light-Mediated Reaction Pathways
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions of sulfonyl chlorides under mild conditions. researchgate.net This methodology has been successfully applied to the hydrosulfonylation of alkenes and alkynes. nih.gov The process typically involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. The excited photocatalyst then reduces the sulfonyl chloride to a sulfonyl radical, which adds to the unsaturated substrate. The resulting carbon-centered radical can then be reduced and protonated to afford the final product. nih.gov
The versatility of this approach allows for the functionalization of a wide range of unsaturated compounds, including electron-deficient olefins and unactivated alkenes. nih.govresearchgate.net
Nucleophilic Displacement at the Sulfur Center
The sulfur atom in this compound is highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of nucleophilic substitution reactions, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. A competing reaction pathway, particularly in the presence of a base, is elimination to form a highly reactive sulfene (B1252967) intermediate.
Formation of Sulfenes via Dehydrohalogenation
Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo dehydrohalogenation in the presence of a base, typically a tertiary amine, to form a sulfene intermediate (R₂C=SO₂). nih.gov This elimination reaction is a key pathway that competes with direct nucleophilic substitution.
The mechanism of sulfene formation is believed to be a concerted E2-type elimination. rsc.org The base abstracts a proton from the α-carbon, and simultaneously, the chloride ion departs from the sulfur atom. The resulting sulfene is a highly reactive, transient species that is readily trapped by nucleophiles present in the reaction mixture.
Table 1: Trapping of Sulfene Intermediates
| Trapping Agent | Product Type |
| Water | Sulfonic Acid |
| Alcohols | Sulfonate Ester |
| Amines | Sulfonamide |
This table illustrates the types of products formed from the reaction of a sulfene intermediate with various nucleophilic trapping agents.
Reactions with Nitrogen-Containing Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in many pharmaceutical agents. The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base is often added to neutralize the HCl formed during the reaction.
The nature of the amine (primary or secondary) influences the properties of the resulting sulfonamide. Sulfonamides derived from primary amines possess an acidic N-H proton and are therefore soluble in aqueous base, a property utilized in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. In contrast, sulfonamides derived from secondary amines lack this acidic proton and are insoluble in base.
Table 2: Reactivity of Amines with this compound
| Amine Type | Reactivity | Product | Solubility in Base |
| Primary (R-NH₂) | Readily reacts | N-Substituted pentane-2-sulfonamide | Soluble |
| Secondary (R₂NH) | Readily reacts | N,N-Disubstituted pentane-2-sulfonamide | Insoluble |
| Tertiary (R₃N) | Generally unreactive (can act as a base) | No sulfonamide formation | - |
This interactive table summarizes the reactivity of different classes of amines with this compound and the properties of the resulting products.
Halogen Exchange Reactions (e.g., to Sulfonyl Fluorides)
The conversion of sulfonyl chlorides to sulfonyl fluorides is a significant transformation, as sulfonyl fluorides exhibit unique reactivity and stability, making them valuable in areas such as chemical biology and "click chemistry". rsc.org While specific studies on the halogen exchange of this compound are not extensively documented in publicly available literature, the general principles and conditions for the conversion of alkanesulfonyl chlorides to their corresponding fluorides are well-established and can be applied to this substrate.
The most common method for this transformation is a direct nucleophilic substitution of the chloride for a fluoride (B91410) ion. iomcworld.com This is typically achieved using a fluoride salt as the fluorine source.
Common Reagents and Conditions:
A variety of reagents and conditions have been developed for the synthesis of sulfonyl fluorides from sulfonyl chlorides. These methods often aim to enhance the solubility and nucleophilicity of the fluoride source.
Potassium Fluoride (KF): The use of potassium fluoride, often in a biphasic system, is a common and cost-effective method. A study by Bare (2023) demonstrated a simple and mild direct chloride/fluoride exchange using KF in a water/acetone mixture, which provided a broad range of sulfonyl fluorides in high yields. mdpi.com The presence of a small amount of water was found to accelerate the reaction. mdpi.com
Potassium Bifluoride (KHF₂): Potassium bifluoride is another effective and inexpensive fluorinating agent. nih.gov It can be used in various solvents, including acetonitrile (B52724). nih.govyoutube.com
Tetrabutylammonium Fluoride (TBAF): TBAF is a more soluble source of fluoride ions in organic solvents and can be highly effective for this transformation. rsc.orgucsb.edu It is often used in its hydrated form or prepared anhydrously in situ to increase reactivity. magtech.com.cn
Phase-Transfer Catalysts: To facilitate the reaction with inorganic fluoride salts like KF, phase-transfer catalysts such as 18-crown-6 (B118740) can be employed. This approach, reported by Bianchi and co-workers in 1977, allows the reaction to proceed at room temperature in acetonitrile with excellent yields for the fluorine substitution. acs.org
The table below summarizes typical conditions for the halogen exchange reaction of alkanesulfonyl chlorides, which are applicable to this compound.
| Fluorinating Agent | Catalyst/Solvent System | Temperature | Typical Yields | Reference |
| Potassium Fluoride (KF) | Water/Acetone | Room Temperature | 84-100% | mdpi.comnih.gov |
| Potassium Bifluoride (KHF₂) | Acetonitrile | Reflux | Good to Excellent | nih.govnih.gov |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | High | rsc.orgucsb.edu |
| Potassium Fluoride (KF) | 18-crown-6/Acetonitrile | Room Temperature | Excellent | acs.org |
Table 1: Representative Conditions for Halogen Exchange of Alkanesulfonyl Chlorides
The choice of reagent and conditions would depend on the specific requirements of the synthesis, including scale, desired purity, and functional group tolerance of the substrate. For this compound, a simple treatment with KF in an acetone/water mixture would likely be a highly effective method to obtain pentane-2-sulfonyl fluoride.
Annulation and Cyclization Reactions
Annulation and cyclization reactions involving this compound are not extensively reported, but the general reactivity of alkanesulfonyl chlorides suggests its potential participation in such transformations. These reactions typically proceed through the in situ formation of highly reactive intermediates, such as sulfenes. nih.govnih.gov
Sulfene Intermediates in [2+2] Cycloadditions:
Alkanesulfonyl chlorides bearing at least one α-hydrogen, such as this compound, can undergo elimination of HCl in the presence of a non-nucleophilic base (e.g., triethylamine) to form a sulfene intermediate (R-CH=SO₂). These sulfenes are highly electrophilic and can readily undergo [2+2] cycloaddition reactions with electron-rich alkenes and other unsaturated systems to form four-membered rings (thietane-1,1-dioxides or β-sultones). nih.gov
A general scheme for the formation of a β-sultone from an alkanesulfonyl chloride and an aldehyde is shown below:
Step 1: Formation of the Sulfene Intermediate R-CH₂-SO₂Cl + Et₃N → [R-CH=SO₂] + Et₃N·HCl
Step 2: [2+2] Cycloaddition [R-CH=SO₂] + R'-CHO → β-Sultone
The first catalytic asymmetric synthesis of β-sultones via a [2+2] cycloaddition of sulfenes and aldehydes was reported, highlighting the synthetic utility of these intermediates. nih.gov While this study did not specifically use this compound, the methodology is applicable to a range of alkanesulfonyl chlorides.
Copper-Catalyzed Sulfonylation/Cyclization:
Recent research has shown that sulfonyl chlorides can participate in copper-catalyzed cascade reactions with alkynes to form sulfonylated benzothiophenes. rsc.org Although this specific example involves arenesulfonyl chlorides, the development of catalytic systems for such transformations opens possibilities for the use of alkanesulfonyl chlorides like this compound in similar annulation reactions with appropriately designed substrates.
Intramolecular Cyclization:
Substrates containing both a sulfonyl chloride moiety and a nucleophilic group (e.g., an alcohol or an amine) at an appropriate position can undergo intramolecular cyclization to form cyclic sulfones or sulfonamides. For instance, di-unsaturated acyclic sulfones can undergo ring-closing metathesis to form cyclic sulfones of various ring sizes. acs.org While this example starts from a sulfone, it illustrates a strategy for forming cyclic sulfur-containing rings that could be adapted for precursors derived from this compound.
The table below outlines potential annulation and cyclization reactions for this compound based on the known reactivity of similar compounds.
| Reaction Type | Reactant | Intermediate | Product Type |
| [2+2] Cycloaddition | Aldehyde/Alkene | Sulfene | β-Sultone/Thietane-1,1-dioxide |
| Radical Cyclization | Unsaturated System | Sulfonyl Radical | Cyclic Sulfone |
| Intramolecular Cyclization | Substrate with distal nucleophile | - | Cyclic Sulfone/Sulfonamide |
Table 2: Potential Annulation and Cyclization Reactions of this compound
Detailed Mechanistic Pathways of this compound Reactions
The reactions of this compound are governed by several fundamental mechanistic pathways, primarily centered around the electrophilic sulfur atom.
Nucleophilic Substitution at Sulfur:
The most common reaction of this compound is nucleophilic substitution at the sulfur atom. This reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. In this concerted process, the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously, passing through a trigonal bipyramidal transition state.
A general representation of the Sₙ2-type mechanism for the reaction of this compound with a nucleophile (Nu⁻) is as follows:
Nu⁻ + CH₃CH₂CH₂CH(CH₃)SO₂Cl → [Nu···SO₂(CH(CH₃)CH₂CH₂CH₃)···Cl]⁻ (Transition State) → Nu-SO₂CH(CH₃)CH₂CH₂CH₃ + Cl⁻
The rate of this reaction is influenced by the nucleophilicity of the attacking species, the solvent, and steric hindrance around the sulfur center. For secondary alkanesulfonyl chlorides like this compound, steric effects are more significant than for primary analogues, but the Sₙ2 pathway is still generally favored over a dissociative Sₙ1-type mechanism, which would involve an unstable sulfonyl cation.
Reaction with Amines:
The reaction of this compound with primary or secondary amines to form sulfonamides is a cornerstone of its synthetic utility. This reaction follows the general nucleophilic substitution pathway. The amine acts as the nucleophile, attacking the sulfonyl group. A base, which can be a second equivalent of the amine or an added base like pyridine (B92270) or triethylamine, is typically required to neutralize the HCl byproduct.
The proposed mechanism for the sulfonylation of an amine is as follows:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate.
Deprotonation and Elimination: A base removes a proton from the nitrogen, and the chloride ion is expelled, leading to the formation of the stable sulfonamide.
Hydrolysis:
In the presence of water, this compound undergoes hydrolysis to form pentane-2-sulfonic acid and hydrochloric acid. The mechanism of hydrolysis for sulfonyl chlorides in neutral or acidic aqueous media is also considered to be an Sₙ2-type process, where water acts as the nucleophile. The reaction can be catalyzed by acid or base.
Radical Reactions:
Under certain conditions, such as in the presence of a radical initiator or under photoredox catalysis, the S-Cl bond of a sulfonyl chloride can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•). This reactive intermediate can then participate in a variety of radical reactions, including addition to alkenes and alkynes. For example, the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides proceeds via the formation of a sulfonyl radical, which adds to the double bond.
Applications of Pentane 2 Sulfonyl Chloride in Advanced Organic Synthesis
Formation of Carbon-Sulfur Bonds
The introduction of a sulfonyl group into organic molecules is a key step in the synthesis of numerous compounds, and pentane-2-sulfonyl chloride is an effective reagent for this purpose. The formation of a direct bond between a carbon atom and the sulfur atom of the sulfonyl group is a fundamental transformation enabled by this reagent.
Synthesis of Sulfones
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The synthesis of sulfones using sulfonyl chlorides like this compound is a well-established method. One common approach is the Friedel-Crafts-type sulfonylation of aromatic compounds, where the sulfonyl chloride reacts with an arene in the presence of a Lewis acid catalyst to form an aryl sulfone. jchemrev.com
Another significant pathway involves the reaction of sulfonyl chlorides with organometallic reagents. Furthermore, sulfonyl hydrazides can be used as precursors to sulfonyl radicals, which then participate in reactions to form sulfones. taylorandfrancis.comnih.gov The versatility of this compound allows for its use in various protocols, including those under metal-free or visible-light-induced conditions, to generate the corresponding pentan-2-yl sulfones. nih.govmdpi.com The oxidation of sulfides, which can be prepared from thiols, also represents a common route to sulfones. acs.org
Table 1: Selected Methods for Sulfone Synthesis
| Method | Reagents | Key Features |
|---|---|---|
| Friedel-Crafts Sulfonylation | Aromatic Compound, Lewis Acid Catalyst | Forms aryl sulfones. jchemrev.com |
| Radical Sulfonylation | Alkene/Alkyne, Radical Initiator | Forms alkyl or vinyl sulfones. magtech.com.cn |
| From Sulfonyl Hydrazides | Sulfonyl Hydrazide, Oxidant | Generates sulfonyl radical for C-S bond formation. nih.govrsc.org |
This table provides a general overview of synthetic methods applicable to sulfonyl chlorides like this compound.
Regioselective and Stereoselective Sulfonylation Processes
The precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the newly formed bond is a hallmark of advanced organic synthesis. This compound can be employed in reactions that exhibit high levels of such control.
Regioselectivity: Copper-catalyzed reactions of sulfonyl chlorides with unsaturated N-substituted enamides can proceed via a radical sulfonylation/cyclization process to form sulfonylated six- or seven-membered rings. rsc.org This transformation involves the regioselective addition of the sulfonyl radical to the alkene. rsc.org Similarly, iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides yields (E)-β-chlorovinylsulfones with complete regioselectivity. nih.gov Another example is the copper-catalyzed regioselective chlorothiolation of alkenes, which produces β-chloroalkyl sulfides with high selectivity. organic-chemistry.org
Stereoselectivity: The iron-catalyzed chlorosulfonylation of terminal alkynes not only shows perfect regioselectivity but is also 100% stereoselective, exclusively forming the (E)-isomer of the β-chlorovinylsulfone product. nih.gov Furthermore, photoredox catalysis has enabled the stereoselective fluoroalkyl-sulfonylalkylation of alkenes and alkynes, where the reaction often favors the thermodynamically more stable E-isomer. chemrxiv.org These examples highlight the capability to direct the outcome of reactions involving sulfonyl chlorides to afford a single, desired isomer.
Construction of Chiral Sulfur-Containing Scaffolds
Chiral molecules containing sulfur are of significant interest due to their prevalence in biologically active compounds and their use as ligands in asymmetric catalysis. rsc.orgnih.gov this compound can serve as a starting point for the synthesis of these valuable chiral structures.
Enantioselective Synthesis of α-C Chiral Sulfones
α-C chiral sulfones, where the stereocenter is directly attached to the sulfonyl group, are considered privileged building blocks in medicinal chemistry. rsc.orgnih.govresearchgate.net The development of catalytic, enantioselective methods to access these compounds is an active area of research. One innovative approach merges photoredox catalysis with a chiral nickel catalyst. rsc.orgnih.gov In this system, a photoactive electron donor-acceptor (EDA) complex is generated from the sulfonyl chloride and a Hantzsch ester, which then serves as a precursor to a sulfonyl radical. rsc.orgnih.gov The chiral nickel catalyst then controls the enantioselectivity of the subsequent C-S bond formation, leading to α-C chiral sulfones in high yield and with excellent enantiomeric ratios. rsc.orgnih.gov
Another strategy employs a combination of organophotoredox and hydrogen-bonding catalysis to achieve the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, using a sulfur dioxide surrogate. rsc.org This metal-free approach provides a facile route to enantioenriched sulfones bearing a chiral center at the α-position. rsc.org
Table 2: Catalytic Systems for Enantioselective Synthesis of α-C Chiral Sulfones
| Catalytic System | Key Components | Outcome | Reference |
|---|---|---|---|
| Cooperative Asymmetric Catalysis | Photoactive EDA complex, Chiral Ni catalyst | Good yields, excellent enantioselectivities (up to 99:1 er). | rsc.orgnih.gov |
This table summarizes advanced catalytic methods for synthesizing chiral sulfones from sulfonyl-containing precursors.
Preparation of Nonracemic Sulfinamides
Sulfinamides, particularly chiral sulfinamides, are vital in modern asymmetric synthesis. nih.gov A direct and efficient method for their preparation involves the in situ reduction of sulfonyl chlorides in the presence of an amine. nih.govresearchgate.net For instance, reacting a sulfonyl chloride with an amine and a reducing agent like triphenylphosphine (B44618) allows for a one-pot synthesis of the corresponding sulfinamide. nih.govresearchgate.net
To prepare nonracemic sulfinamides, this methodology can be adapted by using a chiral amine. The reaction of a sulfonyl chloride, such as tosyl chloride or nosyl chloride, with a chiral primary amine in the presence of triphenylphosphine and a base can produce separable diastereomeric sulfinamides. researchgate.net After separation by chromatography, enantiopure sulfinamides can be obtained. researchgate.net This strategy provides a practical route to optically active sulfinamides starting from achiral sulfonyl chlorides like this compound.
Synthesis of Sulfonamides and Sulfonyl Hydrazides
Beyond the formation of direct carbon-sulfur bonds, this compound is a key precursor for synthesizing other important sulfur-containing functional groups, namely sulfonamides and sulfonyl hydrazides.
The reaction of this compound with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a standard and highly efficient method for producing sulfonamides. smolecule.commasterorganicchemistry.com This reaction is a type of nucleophilic substitution at the sulfur atom. N-silylamines can also be used, reacting with sulfonyl chlorides to give sulfonamides in high yields, with the formation of a stable silicon-halogen bond as a driving force. nih.gov
Sulfonyl hydrazides are another valuable class of compounds, often used as sulfonyl sources in radical reactions. taylorandfrancis.comnih.gov They are readily prepared by treating a sulfonyl chloride with hydrazine (B178648), often in an aqueous solution. taylorandfrancis.comgoogle.com The reaction proceeds via nucleophilic attack of the hydrazine on the sulfonyl chloride. taylorandfrancis.com
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfone |
| Aryl sulfone |
| Vinyl sulfone |
| β-Chlorovinylsulfone |
| β-Chloroalkyl sulfide (B99878) |
| α-C Chiral sulfone |
| Hantzsch ester |
| Sulfinamide |
| Tosyl chloride |
| Nosyl chloride |
| Triphenylphosphine |
| Sulfonamide |
| Pyridine |
| N-silylamine |
| Sulfonyl hydrazide |
| Hydrazine |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| DABCO·(SO2)2 |
Esterification with Alcohols to Yield Sulfonic Esters
The reaction of this compound with alcohols is a cornerstone transformation in organic synthesis, providing a highly efficient method for converting alcohols into pentane-2-sulfonate esters. This process is fundamental for activating the hydroxyl group, transforming it from a poor leaving group into a highly effective one, thereby facilitating subsequent nucleophilic substitution or elimination reactions. While analogous and more commonly cited reagents like p-toluenesulfonyl chloride and methanesulfonyl chloride yield tosylates and mesylates respectively, this compound specifically produces pentane-2-sulfonates. The underlying principle and synthetic utility are shared across this class of sulfonyl chlorides.
The general reaction involves treating an alcohol with this compound in the presence of a base. A non-nucleophilic base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from causing unwanted side reactions.
General Reaction Scheme:
Detailed Research Findings
The conversion of alcohols to sulfonate esters is a pivotal strategy in multi-step organic synthesis for several key reasons.
Activation of Hydroxyl Groups: The primary function of this esterification is to convert the hydroxyl (–OH) group, a notoriously poor leaving group, into a sulfonate group, which is an excellent leaving group. The efficacy of the sulfonate anion as a leaving group stems from the high stability of the resulting anion, which is resonance-stabilized across its three oxygen atoms. This activation makes the carbon atom attached to the oxygen significantly more susceptible to nucleophilic attack.
Stereochemical Control: A critical finding in the study of this reaction is its stereochemical outcome. The esterification of an alcohol with a sulfonyl chloride proceeds with the retention of configuration at the alcohol's stereocenter. This is because the reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, meaning the carbon-oxygen bond of the original alcohol is not broken during the formation of the sulfonate ester. This feature provides chemists with a powerful tool for controlling stereochemistry in complex syntheses. For instance, a two-step sequence involving sulfonylation followed by an S_N2 reaction results in a single, predictable inversion of stereochemistry relative to the starting alcohol.
Reaction Mechanism: The reaction is generally understood to proceed via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of this compound. This is followed by the expulsion of the chloride ion. The protonated intermediate is then deprotonated by the base (e.g., pyridin
Stereochemical Aspects of Pentane 2 Sulfonyl Chloride Chemistry
Stereoisomerism and Chirality at the C-2 Position
Pentane-2-sulfonyl chloride possesses a chiral center at the second carbon atom (C-2) of the pentyl chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and the sulfonyl chloride group (-SO₂Cl). The presence of this stereocenter means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.
These enantiomers, designated as (R)-pentane-2-sulfonyl chloride and (S)-pentane-2-sulfonyl chloride, are identical in their physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical constant for each enantiomer under defined conditions.
The separation of these enantiomers, a process known as resolution, is crucial for their application in stereoselective synthesis. This can be achieved through various methods, including the use of chiral resolving agents to form diastereomeric salts that can be separated by physical means like crystallization, followed by the regeneration of the individual enantiomers.
| Property | (R)-Pentane-2-sulfonyl chloride | (S)-Pentane-2-sulfonyl chloride |
|---|---|---|
| Molecular Formula | C₅H₁₁ClO₂S | |
| Molar Mass | 170.66 g/mol | |
| Chiral Center | C-2 | |
| Optical Activity | Dextrorotatory (+) or Levorotatory (-) | Opposite to (R)-enantiomer |
| Chemical Reactivity (with achiral reagents) | Identical | |
| Chemical Reactivity (with chiral reagents) | Different |
Asymmetric Induction in Catalytic Systems
While specific studies detailing the direct use of this compound as a chiral ligand or catalyst in asymmetric induction are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied to understand its potential. Chiral sulfonyl chlorides and their derivatives, such as sulfonamides, are known to serve as effective chiral auxiliaries and ligands in a variety of metal-catalyzed and organocatalytic reactions.
The chiral pentane-2-sulfonyl moiety, when incorporated into a larger molecular framework, can create a chiral environment around a catalytic center. This chiral environment influences the approach of a prochiral substrate, leading to the preferential formation of one enantiomer of the product over the other. The degree of this preference is quantified by the enantiomeric excess (e.e.).
For instance, a chiral ligand derived from (R)- or (S)-pentane-2-sulfonyl chloride could be coordinated to a transition metal. This chiral metal complex would then catalyze a reaction, such as a hydrogenation or an aldol (B89426) reaction, with the stereochemical outcome being dictated by the chirality of the ligand. The steric bulk and electronic properties of the pentyl group would play a significant role in the stereochemical control.
Research on analogous chiral sulfinyl compounds has demonstrated the successful application of this principle. For example, N-tert-butanesulfinyl imines are widely used as chiral auxiliaries in the asymmetric synthesis of nitrogen-containing compounds. nih.gov The stereochemical information from the chiral sulfur atom is effectively transferred to the newly formed stereocenters in the product.
Diastereoselective Transformations and Control
When a chiral molecule like this compound reacts with another chiral molecule or a prochiral molecule to create a new stereocenter, the resulting products can be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The selective formation of one diastereomer over another is known as diastereoselection.
The chiral center at C-2 in this compound can influence the stereochemical outcome of reactions at other parts of the molecule or in a substrate to which it is attached. This is often achieved by converting the sulfonyl chloride into a sulfonamide by reaction with a chiral amine. The resulting N-(pentan-2-ylsulfonyl) derivative possesses two chiral centers, and its conformational preferences, governed by steric and electronic interactions, can direct the approach of reagents in subsequent reactions.
For example, the addition of a nucleophile to an imine derived from a chiral sulfonamide can proceed with high diastereoselectivity. The chiral sulfonyl group acts as a controlling element, shielding one face of the imine and forcing the nucleophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer.
| Entry | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Major Diastereomer |
|---|---|---|---|---|---|
| 1 | Methylmagnesium bromide | Toluene | -78 | 90:10 | (R,R) or (S,S) |
| 2 | Methylmagnesium bromide | THF | -78 | 85:15 | (R,R) or (S,S) |
| 3 | Phenylmagnesium bromide | Toluene | -78 | 95:5 | (R,R) or (S,S) |
| 4 | Phenylmagnesium bromide | THF | -78 | 92:8 | (R,R) or (S,S) |
Note: The data in this table is illustrative and based on general principles of diastereoselective reactions of analogous chiral sulfonyl derivatives. Specific experimental data for this compound is not available in the cited sources.
Computational and Theoretical Studies on Pentane 2 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pentane-2-sulfonyl chloride, methods like Density Functional Theory (DFT) are popularly employed to investigate its electronic structure. fz-juelich.de These calculations can provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.
DFT calculations, often using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or def2-TZVP), can be used to optimize the geometry of this compound and calculate various electronic parameters. nrel.gov The outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.
Furthermore, the calculation of the molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution. mdpi.com For this compound, the MESP would likely show a region of negative potential around the oxygen atoms of the sulfonyl group and a region of positive potential around the sulfur atom and the hydrogen atoms. This distribution highlights the electrophilic nature of the sulfur atom, which is a key aspect of its reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on Sulfur | +1.2 e | A large positive charge on the sulfur atom confirms its high electrophilicity. nrel.gov |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. Specific values would depend on the computational method and basis set used.
Theoretical Analysis of Reaction Mechanisms and Transition States
Theoretical calculations are powerful tools for elucidating the pathways of chemical reactions, including identifying transition states and intermediates. acs.org For this compound, these analyses can clarify the mechanisms of its various reactions, such as nucleophilic substitution and elimination.
One of the most common reactions of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. magtech.com.cn Theoretical studies can model the reaction pathway of this compound with a nucleophile, such as an amine, to form a sulfonamide. These calculations would involve locating the transition state structure for the nucleophilic attack on the sulfur atom. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. The mechanism generally proceeds through a trigonal bipyramidal intermediate or transition state.
Elimination reactions, such as the E2 reaction, are also possible for this compound, particularly in the presence of a strong, non-nucleophilic base. masterorganicchemistry.com Theoretical analysis can help determine the preferred stereochemical arrangement (anti-periplanar) of the proton and the leaving group (sulfonyl chloride) in the transition state. By calculating the energies of different possible transition states, the regioselectivity of the elimination (i.e., the formation of different alkene isomers) can be predicted.
Table 2: Calculated Activation Energies for Reactions of this compound (Illustrative Data)
| Reaction | Nucleophile/Base | Calculated Activation Energy (kcal/mol) (Illustrative) | Mechanistic Insight |
| Nucleophilic Substitution | Ammonia | 15.2 | Provides a quantitative measure of the barrier to sulfonamide formation. |
| E2 Elimination | Triethylamine | 20.5 | Helps in understanding the conditions required for elimination versus substitution. |
Note: The data in this table is illustrative and represents typical values that would be expected from theoretical calculations. The actual values would be highly dependent on the specific reactants, solvent, and computational level of theory.
Prediction of Reactivity and Selectivity
Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity it will exhibit in chemical reactions. pearson.comlibretexts.org For this compound, these predictions are based on the electronic and steric properties derived from theoretical calculations.
The reactivity of the different hydrogen atoms in the pentane (B18724) chain towards radical abstraction can be predicted by calculating the C-H bond dissociation energies (BDEs). The hydrogen atom at the second position (alpha to the sulfonyl chloride group) is expected to have a lower BDE due to the electron-withdrawing nature of the SO2Cl group, making it more susceptible to radical abstraction.
In nucleophilic substitution reactions, the selectivity of a nucleophile to attack the sulfur atom versus other electrophilic centers can be assessed. The large positive partial charge on the sulfur atom, as indicated by quantum chemical calculations, strongly directs nucleophiles to this site.
Furthermore, in elimination reactions, the regioselectivity (Zaitsev vs. Hofmann product) can be predicted by comparing the thermodynamic stabilities of the possible alkene products and the activation energies of the corresponding transition states. Steric hindrance around the different abstractable protons will also play a crucial role in determining the product distribution. For this compound, elimination could lead to pent-1-ene or pent-2-ene. Theoretical calculations of the energies of the transition states leading to these products would provide a prediction of the major product.
Table 3: Predicted Selectivity in a Reaction of this compound (Illustrative Data)
| Reaction Type | Position/Product | Predicted Relative Yield (%) (Illustrative) | Governing Factor |
| Radical Chlorination | 2-position | 60 | Lower C-H bond dissociation energy due to the adjacent sulfonyl group. |
| 3-position | 25 | Standard secondary C-H bond reactivity. | |
| 4-position | 10 | Standard secondary C-H bond reactivity. | |
| 5-position | 5 | Primary C-H bond with lower reactivity. | |
| E2 Elimination | Pent-2-ene (Zaitsev) | 70 | More substituted and thermodynamically more stable alkene. |
| Pent-1-ene (Hofmann) | 30 | Less sterically hindered transition state. |
Note: The data in this table is illustrative and represents a plausible outcome based on general principles of chemical reactivity and selectivity. Actual product ratios would be determined by experimental conditions.
Analytical Methodologies for Pentane 2 Sulfonyl Chloride Characterization
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural confirmation of pentane-2-sulfonyl chloride, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the nuclei within the pentyl chain and their proximity to the electron-withdrawing sulfonyl chloride group. The deshielding effect of the sulfonyl chloride group is evident in the chemical shifts of adjacent protons and carbons.
Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.68 | Multiplet | CH-SO₂Cl |
| ¹H | 2.10 | Sextet | CH(CH₂)₂ |
| ¹H | 1.45–1.60 | Multiplet | CH₂CH₂ |
| ¹H | 1.20 | Triplet | CH₃CH₂ |
| ¹³C | 58.2 | - | SO₂Cl |
| ¹³C | 45.8 | - | CH-SO₂Cl |
| ¹³C | 28.3 | - | CH₂ |
| ¹³C | 22.1 | - | CH₂ |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound. The most diagnostic absorptions are the strong, characteristic stretches of the sulfonyl chloride group (S=O). libretexts.org The presence of the alkane backbone is confirmed by C-H stretching vibrations. docbrown.info
Interactive Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 1370–1410 | Strong | Asymmetric S=O Stretch | Sulfonyl chloride |
| 1166–1204 | Strong | Symmetric S=O Stretch | Sulfonyl chloride |
| 2850–2960 | Medium-Strong | C-H Stretch | Alkane |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the molecular ion peak is observed, along with a characteristic isotopic pattern due to the presence of the chlorine-37 isotope. Fragmentation patterns typically show the loss of the butyl group or the sulfonyl chloride moiety.
Interactive Table 3: Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes |
|---|---|---|
| 170.016 | [M]⁺ Molecular ion (C₅H₁₁³⁵ClO₂S)⁺ | Base peak for the molecular ion |
| 172 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl |
| 99 | [SO₂Cl]⁺ | Fragment ion |
Chromatographic Separation and Purity Determination (e.g., Gas Chromatography, Column Chromatography)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. The choice of method depends on the scale and purpose of the separation.
Column Chromatography Column chromatography is a widely used purification technique in synthetic chemistry. google.com For this compound, silica (B1680970) gel is a common stationary phase. rsc.orguvic.ca The separation principle is based on the differential adsorption of components in a mixture. A non-polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes or pentane (B18724), is typically employed as the mobile phase. rsc.orgscienceopen.com Less polar impurities will elute first, followed by the more polar this compound. The polarity of the solvent mixture can be adjusted to achieve optimal separation. uvic.ca The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org
Gas Chromatography (GC) Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. americanpharmaceuticalreview.comnih.gov The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. emerson.com Separation occurs based on the compound's boiling point and its interactions with the stationary phase. emerson.com When coupled with a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative purity data and identify trace impurities. americanpharmaceuticalreview.comacs.org The use of a capillary column is common for achieving high resolution. soton.ac.uk
Advanced Techniques for Reaction Monitoring and Product Identification
To effectively monitor the progress of reactions involving this compound and to identify the resulting products, advanced hyphenated techniques are frequently utilized. These methods combine the separation power of chromatography with the identification capabilities of spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a cornerstone technique for the analysis of reactions involving sulfonyl chlorides. soton.ac.uk It is particularly useful for monitoring the formation of this compound during its synthesis or for tracking its consumption in subsequent reactions. The technique allows for the separation of reactants, products, and byproducts, with the mass spectrometer providing structural information for each component as it elutes from the GC column. americanpharmaceuticalreview.com This is crucial for identifying side-products, such as those from over-chlorination or hydrolysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) For products derived from this compound that are less volatile or thermally sensitive, such as sulfonamides or sulfonate esters, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. bldpharm.comresearchgate.net The reaction mixture is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer. researchgate.netrsc.org This allows for the identification of major products and minor impurities in complex mixtures. researchgate.net For instance, the reaction of this compound with an amine to form a sulfonamide can be monitored, and the resulting product identified and quantified using LC-MS. researchgate.net In some cases, derivatization may be employed to enhance the ionization efficiency of the analytes for improved MS detection. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Pentane-2-sulfonyl chloride, and how can reaction conditions be optimized for laboratory-scale yields?
- Methodological Answer : A common approach involves chlorination of pentane-2-thiol using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Catalysts like aluminum chloride (AlCl₃) can enhance electrophilic substitution efficiency, as demonstrated in analogous alkyl chloride syntheses . Optimization includes varying temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the sulfonyl chloride. Kinetic studies (e.g., monitoring by TLC or GC-MS) help identify side reactions, such as over-chlorination.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and potential toxicity, adhere to protocols for sulfonyl chlorides:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in airtight, corrosion-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- Neutralize spills with sodium bicarbonate or specialized absorbents. Emergency protocols should include immediate rinsing (15+ minutes for skin/eye exposure) and medical consultation .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution versus elimination pathways?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and computational modeling (DFT) to distinguish between SN² (concerted) and SN¹ (stepwise) pathways. For example, AlCl₃-catalyzed reactions with aromatic substrates may favor electrophilic aromatic substitution, as seen in analogous alkyl chloride systems . Solvent polarity (e.g., DMSO vs. hexane) and steric effects at the sulfonyl group influence pathway dominance. Monitoring intermediates via ¹H/¹³C NMR or in-situ IR spectroscopy provides empirical validation.
Q. How should researchers address contradictory data in reactivity studies, such as divergent yields reported across methodologies?
- Methodological Answer : Contradictions often arise from differences in reagent purity, solvent traces (e.g., water), or catalytic efficiency. For example, Haddad et al. (2008) and Saito et al. (2009) demonstrated variability in receptor-response models due to wet-lab vs. computational parameter assumptions . To resolve discrepancies:
- Replicate experiments under strictly anhydrous conditions.
- Benchmark against standardized controls (e.g., commercial sulfonyl chlorides).
- Use multivariate analysis (ANOVA) to isolate variables like temperature or catalyst loading.
Q. What computational strategies can predict the reactivity of this compound with biomolecules, and how can these models be validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities with proteins or nucleic acids. Receptor-based machine learning models, as in Haddad et al. (2008), correlate sulfonyl chloride’s electrophilicity (Hammett σ⁺ constants) with reaction rates . Validate predictions via:
- Competitive inhibition assays (e.g., fluorescence polarization).
- Kinetic studies comparing computational ΔG values with experimental rate constants.
Q. How does the steric environment of this compound influence its stability in protic vs. aprotic solvents?
- Methodological Answer : Steric hindrance from the branched pentane chain reduces hydrolysis rates in aprotic solvents (e.g., THF, DCM). Stability assays (HPLC or conductivity measurements) under varying humidity levels quantify degradation kinetics. Comparative studies with linear-chain analogs (e.g., propane sulfonyl chloride) highlight structural resilience . For long-term storage, lyophilization in anhydrous aprotic solvents is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
